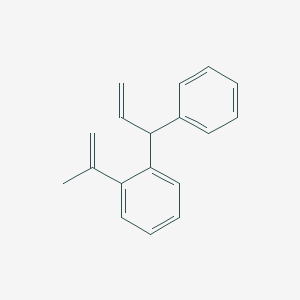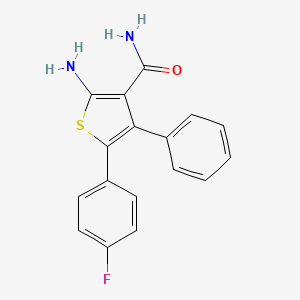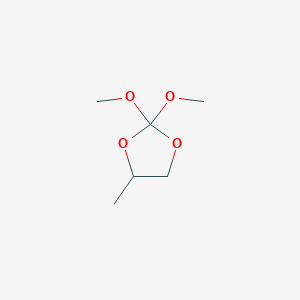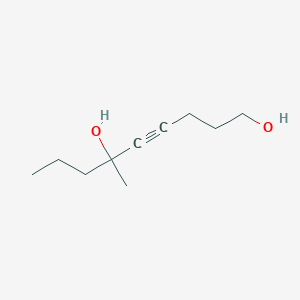![molecular formula C17H17ClN2O3 B14607743 4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-chloropropanoate CAS No. 58586-50-8](/img/structure/B14607743.png)
4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-chloropropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-chloropropanoate is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dye manufacturing, pharmaceuticals, and materials science. This particular compound features an ethoxy group attached to a phenyl ring, which is further connected to another phenyl ring via a diazenyl linkage, and a 3-chloropropanoate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-chloropropanoate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-ethoxyaniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 4-hydroxyphenyl 3-chloropropanoate under basic conditions to yield the desired azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and reactant concentrations. Continuous flow reactors may be employed to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-chloropropanoate undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: The azo group can be reduced to form hydrazo compounds or amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Azoxy derivatives.
Reduction: Hydrazo compounds or primary amines.
Substitution: Corresponding substituted esters or amides.
Scientific Research Applications
4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-chloropropanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-chloropropanoate involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form reactive intermediates that interact with enzymes or other proteins, affecting their function. The ester group may also participate in hydrolysis reactions, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-chloropropanoate
- 4-[(E)-(4-Octyloxyphenyl)diazenyl]phenyl 3-chloropropanoate
- 4-[(E)-(4-Phenyldiazenyl)phenyl]diazenyl]phenol
Uniqueness
4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-chloropropanoate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and interaction with biological targets. This structural feature may enhance its solubility and stability compared to similar compounds, making it a valuable compound for various applications.
Properties
CAS No. |
58586-50-8 |
|---|---|
Molecular Formula |
C17H17ClN2O3 |
Molecular Weight |
332.8 g/mol |
IUPAC Name |
[4-[(4-ethoxyphenyl)diazenyl]phenyl] 3-chloropropanoate |
InChI |
InChI=1S/C17H17ClN2O3/c1-2-22-15-7-3-13(4-8-15)19-20-14-5-9-16(10-6-14)23-17(21)11-12-18/h3-10H,2,11-12H2,1H3 |
InChI Key |
BOLAWCRUKJCWSH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC(=O)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[1-(2,4-Dichlorophenyl)cyclopentyl]methyl}-1H-imidazole](/img/structure/B14607663.png)
![2-[(E)-(2,4,6-Trianilinopyrimidin-5-yl)diazenyl]benzoic acid](/img/structure/B14607669.png)

![N~1~-[(2-Ethenylphenyl)methyl]ethane-1,2-diamine](/img/structure/B14607682.png)



![2H-Indeno[1,2-d]pyrimidin-2-one, 3,5-dihydro-3,5-dimethyl-4-phenyl-](/img/structure/B14607710.png)

![2-[(4-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol](/img/structure/B14607719.png)
![Methyl 2-[2,5-bis(acetyloxy)benzamido]benzoate](/img/structure/B14607722.png)
![1-[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]-4-methylbenzene](/img/structure/B14607727.png)


